

In-Depth Technical Guide: 2-Chloro-4-methylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-methylpyridine-3-carbonitrile

Cat. No.: B1355596

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Chloro-4-methylpyridine-3-carbonitrile**, a key intermediate in pharmaceutical and agrochemical research. The document details its physicochemical properties, synthesis, and reactivity, with a focus on its application in cross-coupling reactions.

Core Physicochemical Properties

2-Chloro-4-methylpyridine-3-carbonitrile is a solid, typically appearing as a white to off-white substance. Its stability under normal storage conditions makes it a reliable reagent in multi-step syntheses.^[1] Key quantitative data are summarized in the table below.

Property	Value	Reference
Molecular Weight	152.58 g/mol	[1] [2]
Molecular Formula	C ₇ H ₅ CIN ₂	[2]
CAS Number	65169-38-2	[2]
Melting Point	109-110°C	[3]
Appearance	White to off-white solid	[1]
Solubility	Low solubility in water; Soluble in organic solvents like dichloromethane and chloroform.	[1]

Synthesis and Reactivity

The synthesis of **2-Chloro-4-methylpyridine-3-carbonitrile** can be achieved through various routes. One documented method involves the chlorination of 2-hydroxy-4-methyl-3-pyridinylcarbonitrile using phosphorus oxychloride.[\[3\]](#) Another approach starts from (E)-4-(dimethylamino)but-3-en-2-one and malononitrile, followed by cyclization and chlorination.

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of the chloro- and cyano- functionalities. The pyridine ring system and the presence of a halogen make it an excellent substrate for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is instrumental in the formation of carbon-carbon bonds.

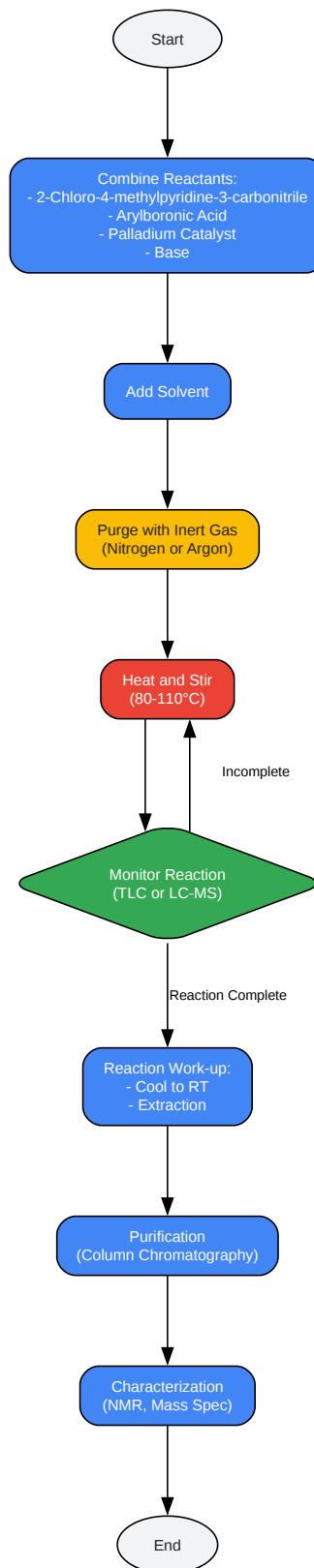
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using **2-Chloro-4-methylpyridine-3-carbonitrile** as a substrate. This reaction is widely used to synthesize biaryl and heteroaryl compounds.

Objective: To synthesize a 2-aryl-4-methylpyridine-3-carbonitrile derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

- **2-Chloro-4-methylpyridine-3-carbonitrile**
- Arylboronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., K_2CO_3 , Cs_2CO_3)
- Solvent (e.g., Toluene, Dioxane, THF/water mixture)
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware and purification equipment

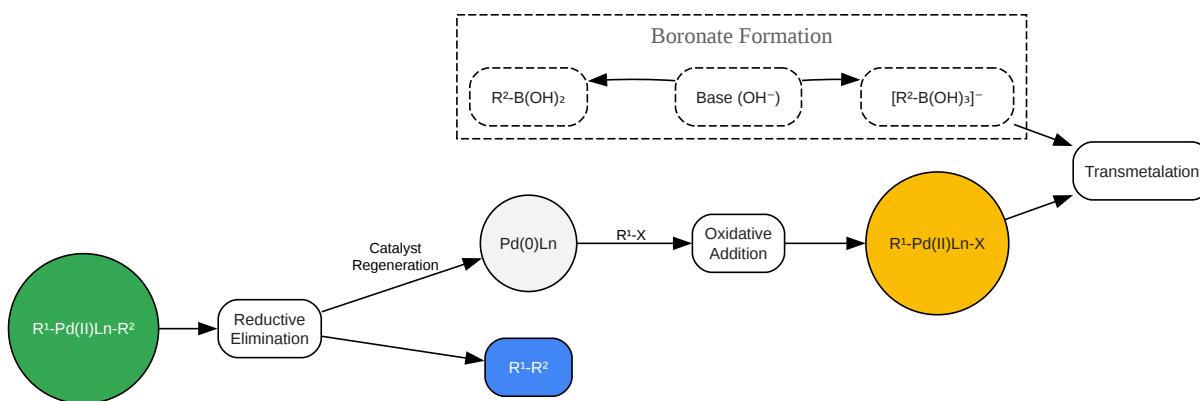

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **2-Chloro-4-methylpyridine-3-carbonitrile** (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).
- Solvent Addition: Add the chosen solvent system to the flask. The reaction can often be run in a biphasic organic-water system or an anhydrous organic solvent.
- Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
- Heating: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir vigorously.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. If a biphasic system was used, separate the organic layer. If an organic solvent was used, dilute the mixture with an appropriate organic solvent and wash with water and brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-4-methylpyridine-3-carbonitrile.
- Characterization: Characterize the purified product by NMR spectroscopy (^1H and ^{13}C) and mass spectrometry to confirm its structure and purity.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the Suzuki-Miyaura cross-coupling experimental workflow.



[Click to download full resolution via product page](#)

Caption: Workflow for the Suzuki-Miyaura Cross-Coupling Reaction.

Signaling Pathway in Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves a series of well-defined steps centered around the palladium catalyst.

[Click to download full resolution via product page](#)

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-4-Methylpyridine-3-Carbonitrile Supplier China | High Purity Manufacturer & Exporter | CAS 62452-54-2 [nj-finechem.com]
- 2. 2-Chloro-4-methyl-nicotinonitrile | C7H5ClN2 | CID 12387736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2-Chloro-4-methylpyridine-3-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1355596#2-chloro-4-methylpyridine-3-carbonitrile-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com